chemical structure and physical properties of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
chemical structure and physical properties of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
An In-depth Technical Guide to 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(2-ethylphenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The oxazole scaffold is a privileged structure in drug discovery, and understanding the properties and synthesis of its derivatives is crucial for the development of novel therapeutic agents.[1][2] This document details the molecule's chemical identity, its predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic methodology, and its potential applications in research and drug development. The information is curated for researchers, medicinal chemists, and process development scientists.
Chemical Identity and Structure
The fundamental identity of a compound is the bedrock of all further study. The structure of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, featuring a disubstituted phenyl ring attached to the 2-position of an ethyl-ester-bearing oxazole core, defines its chemical behavior and potential for interaction with biological systems.
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IUPAC Name: Ethyl 2-(2-ethylphenyl)oxazole-4-carboxylate
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Molecular Formula: C₁₄H₁₅NO₃
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Molecular Weight: 245.28 g/mol
The molecular structure consists of three key functional regions:
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The Oxazole Core: A five-membered aromatic heterocycle containing nitrogen and oxygen. This ring system is relatively stable and serves as a scaffold. It is a common motif in various natural products and pharmacologically active molecules.[5][6]
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The 2-(2-Ethylphenyl) Substituent: An aromatic ring attached at the C2 position of the oxazole. The ortho-ethyl group introduces steric hindrance and lipophilicity, which can significantly influence the molecule's conformation and binding properties.
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The Ethyl Ester Group: Located at the C4 position, this group provides a site for potential chemical modification (e.g., hydrolysis to the carboxylic acid) and influences the molecule's polarity and solubility.[7]
Caption: Chemical structure of the title compound.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds. These properties are critical for predicting its behavior in various experimental and biological settings, including solubility, stability, and membrane permeability.
| Property | Value / Prediction | Rationale / Source |
| CAS Number | 885274-58-8 | [3][4] |
| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |
| Molecular Weight | 245.28 | Calculated |
| Appearance | Predicted: White to pale yellow solid. | Based on similar oxazole carboxylates which are often solids at room temperature.[6] |
| Melting Point | Data not publicly available. | - |
| Boiling Point | Data not publicly available. | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO, Methanol). Poorly soluble in water. | The presence of the aromatic rings and ethyl ester group suggests lipophilicity, while the heteroatoms offer some polarity. |
| Storage Conditions | Recommended: Store at 2-8°C under an inert atmosphere, protected from light. | Standard practice for complex organic intermediates to prevent degradation.[8] |
Synthesis Methodology
The synthesis of 2,4-disubstituted oxazoles is a well-established field in organic chemistry. A robust and plausible route for the title compound involves the condensation and subsequent cyclodehydration of an α-amino acid derivative with a carboxylic acid precursor, or more commonly, the reaction of an aldehyde with an isocyanoacetate.[5] A modified Robinson-Gabriel synthesis or a related modern variant is a highly effective approach.
Proposed Synthetic Pathway: Condensation of 2-Ethylbenzaldehyde with Ethyl Isocyanoacetate
This method is chosen for its efficiency and the commercial availability of the starting materials. The reaction proceeds via an initial condensation to form an intermediate oxazoline, which is then oxidized in situ or in a subsequent step to the aromatic oxazole.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2-ethylbenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in dry tetrahydrofuran (THF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
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Causality: The base is required to deprotonate the α-carbon of the isocyanoacetate, generating a nucleophile that attacks the aldehyde carbonyl. THF is a suitable aprotic solvent for this condensation.
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Condensation: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Oxidation: To the mixture containing the intermediate oxazoline, add copper(II) bromide (CuBr₂, 1.2 eq) and 1,8-Diazabicycloundec-7-ene (DBU, 2.0 eq). Open the flask to the air (or bubble air through the solution) and stir vigorously at 50°C for 4-6 hours.
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Causality: The copper salt, in combination with a non-nucleophilic base like DBU and oxygen as the terminal oxidant, catalyzes the dehydrogenation of the oxazoline ring to the aromatic oxazole. This is a common and effective method for this transformation.
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Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.
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Causality: The aqueous wash removes inorganic salts (like K₂CO₃ and copper salts) and other water-soluble impurities. Ethyl acetate is a standard solvent for extracting moderately polar organic products.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic and Analytical Characterization (Predicted)
No specific spectral data has been published for this molecule. However, a detailed prediction of its key spectral features can be made based on its constituent functional groups. This theoretical analysis is invaluable for researchers aiming to synthesize and identify this compound.[8]
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.3-8.0 ppm (4H from the ethyl-phenyl ring).Oxazole Proton: A singlet around δ 8.2-8.5 ppm (1H, H5 on the oxazole ring).Ethyl Ester: A quartet around δ 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3-1.4 ppm (3H, -OCH₂CH₃).Phenyl-Ethyl Group: A quartet around δ 2.7-2.9 ppm (2H, -CH₂CH₃) and a triplet around δ 1.2-1.3 ppm (3H, -CH₂CH₃). |
| ¹³C NMR | Ester Carbonyl: A signal around δ 160-162 ppm.Aromatic/Heterocyclic Carbons: Multiple signals between δ 125-165 ppm (including C2, C4, C5 of the oxazole and the 6 carbons of the phenyl ring).Ester Alkyl Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).Phenyl-Ethyl Carbons: Signals around δ 26 ppm (-CH₂) and δ 15 ppm (-CH₃). |
| Infrared (IR) | C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.C=N and C=C Stretches: Medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the oxazole and phenyl rings.C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. |
| Mass Spec. (MS) | Molecular Ion [M]⁺: A peak at m/z = 245.28.Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and the ethyl group from the phenyl ring (-C₂H₅, m/z = 29). |
Potential Applications in Research and Drug Development
The oxazole motif is a cornerstone in medicinal chemistry, found in numerous compounds with diverse biological activities.[2] Derivatives of oxazole-4-carboxylic acid are recognized as valuable intermediates for the synthesis of more complex molecules.[5][7]
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Pharmaceutical Intermediates: This compound serves as a versatile building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[9]
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Scaffold for Bioactive Agents: Structurally related oxazoles have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, antibacterial, and anti-platelet aggregation activities.[1][9][10] Therefore, ethyl 2-(2-ethylphenyl)oxazole-4-carboxylate is a candidate for screening in assays related to these therapeutic areas.
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Chemical Probe Development: The structure can be further functionalized to develop chemical probes for investigating biological pathways or for use in target identification studies.
The presence of the 2-ethylphenyl group provides a specific lipophilic and sterically defined moiety that can be explored for selective interactions within the binding pockets of enzymes or receptors.
Conclusion
2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is a well-defined chemical entity with significant potential as an intermediate and scaffold in pharmaceutical and chemical research. While detailed experimental data on its physical properties are scarce, its chemical characteristics and reactivity can be reliably predicted from its structure and the extensive literature on oxazole chemistry. The synthetic pathway proposed herein is robust and based on established methodologies, providing a clear route to obtaining this compound for further investigation. Its value lies in the strategic combination of the pharmacologically relevant oxazole core with substituents that allow for fine-tuning of steric and electronic properties, making it a valuable asset for any drug discovery program.
References
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Makarov, M. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]
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Suga, H., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters. [Link]
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ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. [Link]
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Chemical Synthesis Database. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [Link]
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NextSDS. 2-(2-ETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. [Link]
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Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]
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